N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Description
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Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-26-16-8-6-15(7-9-16)21(10-12-27-13-11-21)20(25)22-14-19-23-17-4-2-3-5-18(17)24-19/h2-9H,10-14H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
DVSATZYYLWZJEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzimidazole ring followed by modifications to introduce the tetrahydropyran and carboxamide functionalities. The detailed synthetic pathway can be found in related literature, highlighting the efficiency and yield of the reactions involved.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with a benzimidazole nucleus exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluating the compound's effects on K562S (Imatinib-sensitive) and K562R (Imatinib-resistant) cell lines demonstrated significant cytotoxicity. The MTT assay revealed reduced cell viability at increasing concentrations, with flow cytometry confirming apoptosis induction through caspase activation pathways .
| Cell Line | Concentration (μM) | Viability (%) | Apoptosis Induction |
|---|---|---|---|
| K562S | 10 | 75 | Yes |
| K562R | 10 | 60 | Yes |
Antimicrobial Activity
Benzimidazole derivatives are also known for their antimicrobial properties. Several studies have reported that these compounds can inhibit the growth of various bacterial strains, showcasing their potential as therapeutic agents.
Research Findings:
A comprehensive review indicated that derivatives containing the benzimidazole structure demonstrated activity against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, its binding affinity for tyrosine kinase receptors has been explored, suggesting a mechanism analogous to that of established anticancer drugs like Imatinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
